molecular formula C15H18ClN3O2 B287020 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287020
M. Wt: 307.77 g/mol
InChI Key: LEXQWFWUZBSXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC belongs to the pyrazole class of compounds and is known to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide may also act as an antioxidant, protecting cells from oxidative stress and reducing neuronal damage.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have analgesic properties, reduce fever, and inhibit platelet aggregation. 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its well-characterized pharmacokinetic profile. This makes it easier to design experiments that accurately measure the effects of 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide on various biological processes. However, one limitation of using 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its relatively low potency compared to other anti-inflammatory and neuroprotective agents. This may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and treatment regimens for 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in these conditions. Another area of interest is its potential as an anti-cancer agent. Studies have shown that 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells in vitro, but further studies are needed to determine its efficacy in animal models and humans. Finally, further studies are needed to fully elucidate the mechanism of action of 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and identify potential new targets for therapeutic intervention.

Synthesis Methods

4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with propylamine to form the intermediate 2-methoxy-N-propylbenzamide. This intermediate is then reacted with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid to yield 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The synthesis of 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.

Scientific Research Applications

4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Another area of interest is its potential as a neuroprotective agent. Studies have shown that 4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.

properties

Product Name

4-chloro-N-(2-methoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN3O2/c1-4-7-11-13(16)14(19(2)18-11)15(20)17-10-8-5-6-9-12(10)21-3/h5-6,8-9H,4,7H2,1-3H3,(H,17,20)

InChI Key

LEXQWFWUZBSXRQ-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC=C2OC)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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